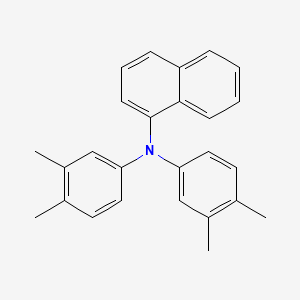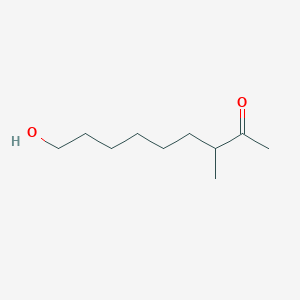
4-(2-Methoxypyridin-4-yloxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxypyridin-4-yloxy)benzenamine is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-4-yloxy)benzenamine typically involves the following steps:
Nitration: The starting material, 2-methoxy-pyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amino group is then reacted with 4-chlorophenol in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxypyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(2-Methoxypyridin-4-yloxy)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxypyridin-4-yloxy)benzenamine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s solubility and membrane permeability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the amino group, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Amino-phenoxy)-phthalonitrile: Similar structure but with a phthalonitrile group instead of a methoxy group.
4-(4-Amino-phenoxy)-phenyl-phthalonitrile:
2,6-Bis(4-(4-aminophenoxy)phenyl)pyridine: A more complex compound with multiple amino-phenoxy groups.
Uniqueness
4-(2-Methoxypyridin-4-yloxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a methoxy group on a pyridine ring makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-(2-methoxypyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-8-11(6-7-14-12)16-10-4-2-9(13)3-5-10/h2-8H,13H2,1H3 |
Clé InChI |
OQAGIFHYFPUEEQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B8458455.png)



![4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile](/img/structure/B8458480.png)




![2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]-](/img/structure/B8458526.png)




